molecular formula C11H9F3O2 B103991 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione CAS No. 163266-02-2

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

Cat. No. B103991
M. Wt: 230.18 g/mol
InChI Key: NSWJGKUEKYWEEF-UHFFFAOYSA-N
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Description

The compound 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione is a fluorinated dione with potential applications in various fields of chemistry. While the provided data does not directly discuss this exact compound, it includes closely related fluorinated diones which can offer insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related fluorinated diones, such as 4,4,4-trifluoro-1-(biphenyl-4-yl)butane-1,3-dione, involves the formation of complex species in solution, as demonstrated in the study of its complexation properties and its application in the solvent extraction and separation of light lanthanoids . This suggests that the synthesis of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione could also involve complexation reactions, potentially with similar ligands or metal ions.

Molecular Structure Analysis

The molecular and crystal structure of a related compound, 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione, was determined using single-crystal X-ray diffraction . This provides a precedent for the use of X-ray diffraction in analyzing the molecular structure of fluorinated diones, which could be applied to 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione to gain detailed structural insights.

Chemical Reactions Analysis

The reactivity of fluorinated diones can be explored through various chemical reactions. For instance, 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione was used to synthesize pyridine derivatives under solvent-free conditions, which were then further reacted to produce a range of heterocyclic compounds . This indicates that 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione could also participate in similar reactions, potentially leading to the formation of novel organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated diones can be characterized using various spectroscopic and computational techniques. The study of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione employed vibrational spectroscopy, UV-Visible spectroscopy, and quantum chemical calculations to determine properties such as vibrational frequencies, electronic transitions, and molecular interactions . These methods could be applied to 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione to comprehensively analyze its physical and chemical properties, including stability, charge delocalization, and reactivity sites.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione” is a chemical compound used in organic chemistry .
  • Scientific Field: Heterocyclic Chemistry

    • Application : This compound is used in the synthesis of fluorine-containing pyrazoles .
    • Method of Application : The condensation reactions of 1-aryl-4,4,4-trifluoro and 1-aryl-4,4-difluoro-1,3-butanediones with arylhydrazines in N,N-dimethylacetamide (DMA) in the presence of 10 N HCl aq. (50 mol%), at room temperature, lead to 3-fluoroalkylylpyrazole derivatives .
    • Results or Outcomes : The reaction yields 3-fluoroalkylylpyrazole derivatives with regioselectivities ranging from 88:12 to >99.8:0.2 .
  • Scientific Field: Solvent Extraction and Separation

    • Application : “4,4,4-Trifluoro-1-(Biphenyl-4-yl)Butane-1,3-Dione” is used as a chelating extractant in the solvent extraction and separation of light lanthanoids .
  • Scientific Field: Luminescent Materials
    • Application : This compound is used in the synthesis of luminescent materials .
    • Method of Application : The compound is used in the synthesis of Praseodymium (III)-4,4,4-Trifluoro-1-(2-Naphthyl)Butane-1,3-Dionato (1-) Complexes .
    • Results or Outcomes : The solid state luminescence studies showed that the ancillary chelating bipyridyl ligands in the complexes greatly enhance the luminescence emission in the visible and NIR regions through efficient energy transfer from the ligands to the central Pr 3+ ion .
  • Scientific Field: Material Science
    • Application : This compound is used in the synthesis of Praseodymium (III)-4,4,4-Trifluoro-1- (2-Naphthyl)Butane-1,3-Dionato (1-) Complexes .
    • Method of Application : The compound is used in the synthesis of Pr (III) mononuclear complexes of formula [Pr (ntfa) 3 (MeOH) 2] ( 1 ), [Pr (ntfa) 3 (bipy) 2] ( 2 ), [Pr (ntfa) 3 (4,4′-Mt 2 bipy)] ( 3) and [Pr (ntfa) 3 (5,5′-Me 2 bipy)] ( 4 ), where ntfa = 4,4,4-trifuoro-1- (naphthalen-2-yl)butane-1,3-dionato (1-), 5,5′-Me2bipy = 5,5′-dimethyl-2,2′-dipyridine, 4,4′-Mt2bipy = 4,4′-dimethoxy-2,2′-dipyridine .
    • Results or Outcomes : The solid state luminescence studies showed that the ancillary chelating bipyridyl ligands in the 2 – 4 complexes greatly enhance the luminescence emission in the visible and NIR regions through efficient energy transfer from the ligands to the central Pr 3+ ion; behaving as “antenna” ligands .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4,4,4-trifluoro-1-(2-methylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-4-2-3-5-8(7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWJGKUEKYWEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578163
Record name 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione

CAS RN

163266-02-2
Record name 4,4,4-Trifluoro-1-(2-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluoro-1-(2-methylphenyl)-1,3-butanedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NF8US8FRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Chang - 2018 - theses.hal.science
In this work, we have described the development of new transformations using bio-based renewable methyl coumalate as feedstock. An iron and copper catalyzed one-pot sequential …
Number of citations: 3 theses.hal.science

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